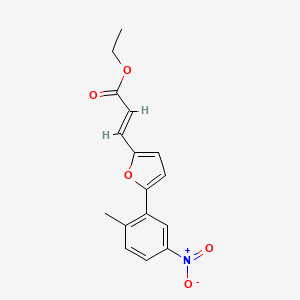

Ethyl 3-(5-(2-methyl-5-nitrophenyl)furan-2-yl)acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

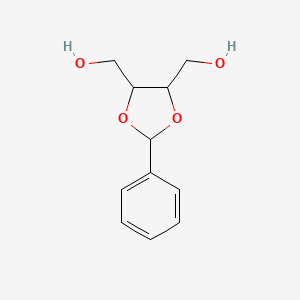

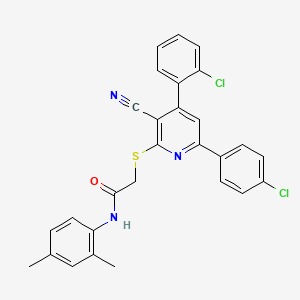

Ethyl-3-(5-(2-Methyl-5-nitrophenyl)furan-2-yl)acrylat ist eine komplexe organische Verbindung, die zur Klasse der Furanderivate gehört. Furane sind heterozyklische aromatische Verbindungen, die sich durch eine Ringstruktur aus einem Sauerstoff- und vier Kohlenstoffatomen auszeichnen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-3-(5-(2-Methyl-5-nitrophenyl)furan-2-yl)acrylat umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorstufen. Ein übliches Verfahren beinhaltet die Nitrierung eines Furanderivats, gefolgt von Veresterung und anschließenden Reaktionen zur Einführung der Acrylatgruppe. Beispielsweise kann die Nitrierung von Furfural unter Verwendung einer Mischung aus Salpetersäure und Essigsäureanhydrid in Gegenwart von Schwefelsäure 5-Nitrofuran-2-carbaldehyd liefern . Diese Zwischenverbindung kann dann weiteren Reaktionen unterzogen werden, um die gewünschte Verbindung zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von Ethyl-3-(5-(2-Methyl-5-nitrophenyl)furan-2-yl)acrylat kann optimierte Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu maximieren. Die Verwendung von Katalysatoren wie Goldkomposit auf Nickeloxid mit Kaliumcarbonat kann oxidative Veresterungs- und Aldolkondensationsreaktionen erleichtern, was zur Bildung der Zielverbindung führt .

Chemische Reaktionsanalyse

Arten von Reaktionen

Ethyl-3-(5-(2-Methyl-5-nitrophenyl)furan-2-yl)acrylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

Reduktion: Die Estergruppe kann hydrolysiert werden, um die entsprechende Carbonsäure zu bilden.

Substitution: Der Furanring kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Reduktionsmittel wie Natriumborhydrid für Reduktionsreaktionen und Oxidationsmittel wie Kaliumpermanganat für Oxidationsreaktionen. Die Reaktionen erfordern typischerweise kontrollierte Temperaturen und spezifische Lösungsmittel, um Selektivität und Effizienz sicherzustellen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Reduktion der Nitrogruppe ein Amino-Derivat liefern, während die Hydrolyse der Estergruppe eine Carbonsäure erzeugen kann.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(5-(2-methyl-5-nitrophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and specific solvents to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while hydrolysis of the ester group can produce a carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl-3-(5-(2-Methyl-5-nitrophenyl)furan-2-yl)acrylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und kann in verschiedenen organischen Reaktionen eingesetzt werden.

Biologie: Die Derivate der Verbindung können biologische Aktivität aufweisen, was sie zu einem Kandidaten für die Arzneimittelentwicklung und biochemische Studien macht.

Industrie: Es kann zur Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet werden.

Wirkmechanismus

Der Wirkungsmechanismus von Ethyl-3-(5-(2-Methyl-5-nitrophenyl)furan-2-yl)acrylat beinhaltet seine Interaktion mit molekularen Zielstrukturen und -wegen. Die Nitrogruppe kann einer Bioreduktion unterliegen, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren können. Der Furanring kann auch an verschiedenen biochemischen Wegen beteiligt sein und zur gesamten biologischen Aktivität der Verbindung beitragen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethyl-3-(furan-2-yl)propionat: Ein einfacheres Furanderivat mit ähnlicher Esterfunktionalität.

Methyl-5-(2-Fluor-4-nitrophenyl)furan-2-carboxylat: Ein weiteres Furanderivat mit einer Nitrogruppe, jedoch mit unterschiedlichen Substituenten am aromatischen Ring.

Einzigartigkeit

Ethyl-3-(5-(2-Methyl-5-nitrophenyl)furan-2-yl)acrylat ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein sowohl von Nitro- als auch von Estergruppen zusammen mit dem Furanring macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen.

Eigenschaften

Molekularformel |

C16H15NO5 |

|---|---|

Molekulargewicht |

301.29 g/mol |

IUPAC-Name |

ethyl (E)-3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]prop-2-enoate |

InChI |

InChI=1S/C16H15NO5/c1-3-21-16(18)9-7-13-6-8-15(22-13)14-10-12(17(19)20)5-4-11(14)2/h4-10H,3H2,1-2H3/b9-7+ |

InChI-Schlüssel |

JYVKYNLSKCUEOT-VQHVLOKHSA-N |

Isomerische SMILES |

CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])C |

Kanonische SMILES |

CCOC(=O)C=CC1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11769464.png)

![3-Azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B11769484.png)

![2-((3bR,4aS)-3-(Difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B11769520.png)

![6-((4-Methoxyphenyl)tellanyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B11769522.png)